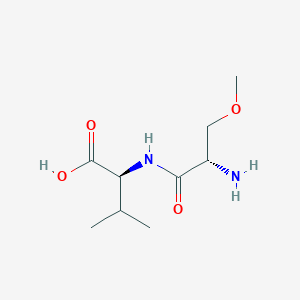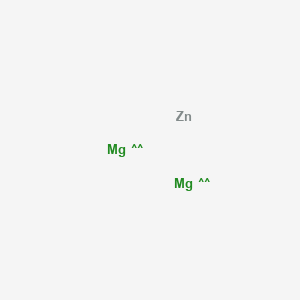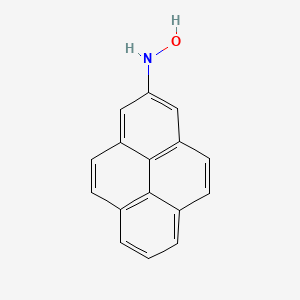
2-Pyrenamine, N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrenamine, N-hydroxy- is an organic compound with the molecular formula C16H11NO It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains an amino group (-NH2) and a hydroxyl group (-OH) attached to the pyrene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrenamine, N-hydroxy- typically involves the nitration of pyrene followed by reduction and hydroxylation. One common method is as follows:
Nitration: Pyrene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitropyrene.
Reduction: The 2-nitropyrene is then reduced to 2-aminopyrene using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid.
Hydroxylation: Finally, the 2-aminopyrene is hydroxylated to form 2-Pyrenamine, N-hydroxy- using hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of 2-Pyrenamine, N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrenamine, N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Aplicaciones Científicas De Investigación
2-Pyrenamine, N-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a probe in studying aromaticity and electronic properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2-Pyrenamine, N-hydroxy- involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to cytotoxic effects. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxypyrene: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
1-Aminopyrene: Differently substituted, leading to variations in reactivity and applications.
Uniqueness
2-Pyrenamine, N-hydroxy- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wider range of applications and interactions compared to its analogs.
Propiedades
Número CAS |
134531-68-3 |
|---|---|
Fórmula molecular |
C16H11NO |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
N-pyren-2-ylhydroxylamine |
InChI |
InChI=1S/C16H11NO/c18-17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9,17-18H |
Clave InChI |
TZICZFYABFNWGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)NO)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

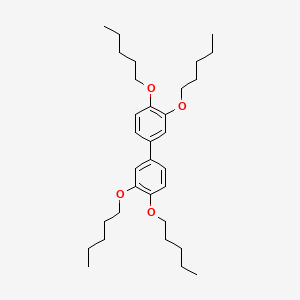
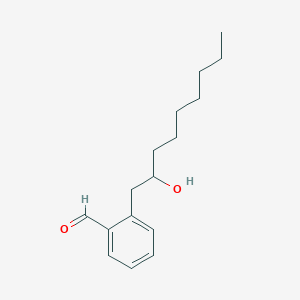
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)

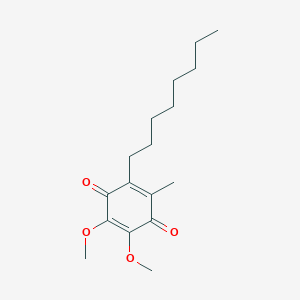
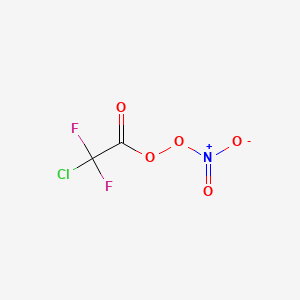
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

